molecular formula C20H17ClN2O B11958219 N-(4-Chlorophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide CAS No. 327059-70-1

N-(4-Chlorophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide

Cat. No.: B11958219
CAS No.: 327059-70-1
M. Wt: 336.8 g/mol
InChI Key: AGVBWHZLRRKQQX-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide is a chemical compound that belongs to the class of acridine derivatives Acridine derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide typically involves the reaction of 4-chloroaniline with acridine-9-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted acridine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(4-Chlorophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication and transcription processes. This intercalation can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, the compound may inhibit certain enzymes involved in microbial and viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Chlorophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide is unique due to its acridine core structure, which imparts distinct biological activities compared to other similar compounds. Its ability to intercalate into DNA and its potential anticancer properties set it apart from other derivatives that may not exhibit the same level of activity .

Properties

CAS No.

327059-70-1

Molecular Formula

C20H17ClN2O

Molecular Weight

336.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-1,2,3,4-tetrahydroacridine-9-carboxamide

InChI

InChI=1S/C20H17ClN2O/c21-13-9-11-14(12-10-13)22-20(24)19-15-5-1-3-7-17(15)23-18-8-4-2-6-16(18)19/h1,3,5,7,9-12H,2,4,6,8H2,(H,22,24)

InChI Key

AGVBWHZLRRKQQX-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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